3-(2-n-Butoxy-5-fluorophenyl)-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butoxy-4-fluoro-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-3-5-9-15-13-8-7-12(14)10-11(13)6-4-2/h4,7-8,10H,2-3,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOUYGPMAFYEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)F)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation of 3 2 N Butoxy 5 Fluorophenyl 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(2-n-Butoxy-5-fluorophenyl)-1-propene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The propene group (CH₂=CH-CH₂) typically shows characteristic signals in the alkene and allylic regions. The terminal vinyl protons (=CH₂) are expected to appear as multiplets at lower field, while the methine proton (-CH=) will also be in this region, coupled to the adjacent protons. The allylic protons (-CH₂-) adjacent to the phenyl ring would resonate at a higher field compared to the vinyl protons. The aromatic protons on the fluorophenyl ring will appear in the aromatic region, with their chemical shifts and splitting patterns influenced by the butoxy and fluoro substituents. The n-butoxy group will show a series of signals corresponding to the four different methylene (B1212753) groups and the terminal methyl group, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for each carbon of the propene group, the six carbons of the phenyl ring, and the four carbons of the n-butoxy chain. The carbons of the C=C double bond will resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons of the butoxy group and the allylic CH₂ group. The chemical shifts of the aromatic carbons are influenced by the electron-donating butoxy group and the electron-withdrawing fluorine atom.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. It provides a direct probe of the fluorine's local electronic environment. The spectrum for this compound is expected to show a single resonance for the fluorine atom, with its chemical shift being characteristic of a fluorine attached to an aromatic ring. Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide further structural confirmation.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations |
| ¹H | 0.9 - 7.5 | Signals for propene, butoxy, and aromatic protons. |
| ¹³C | 13 - 160 | Resonances for aliphatic, olefinic, and aromatic carbons. |
| ¹⁹F | -110 to -125 | A single peak for the aromatic fluorine atom. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display a number of characteristic absorption bands. Key expected vibrations include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy and propene groups are found just below 3000 cm⁻¹.
C=C stretching: The stretching vibration of the alkene C=C bond is expected in the region of 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations will also be present in the 1450-1600 cm⁻¹ range.
C-O stretching: The ether linkage (Ar-O-CH₂) will give rise to a strong C-O stretching band, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
C-F stretching: A strong absorption band corresponding to the C-F bond stretch on the aromatic ring is expected in the 1100-1250 cm⁻¹ region.
Out-of-plane C-H bending: The vinyl group will show characteristic out-of-plane C-H bending (wagging) vibrations in the 900-1000 cm⁻¹ range.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds like C=C and C-C often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching of the propene group and the aromatic ring, as well as the C-C backbone vibrations of the butoxy chain.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Alkene C=C | 1640 - 1680 | Strong |
| Aromatic C=C | 1450 - 1600 | Strong |
| Aryl-Alkyl Ether C-O | 1200 - 1250 | Moderate |
| Aromatic C-F | 1100 - 1250 | Moderate |
| Alkene =C-H bend | 900 - 1000 | Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₃H₁₇FO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns could include:
Loss of the butoxy group: Cleavage of the ether bond could lead to the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via rearrangement.
Loss of the propene group: Cleavage of the bond between the phenyl ring and the propene group could result in the loss of an allyl radical (•C₃H₅).
Benzylic cleavage: The bond beta to the aromatic ring is prone to cleavage, leading to the formation of a stable benzylic cation.
Fragmentation of the butoxy chain: The n-butyl group can undergo fragmentation, leading to the loss of smaller alkyl fragments.
Rearrangement reactions: Intramolecular rearrangements, sometimes involving the fluorine or oxygen atoms, can lead to characteristic fragment ions.
Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence and connectivity of the phenyl, propene, and butoxy moieties.
| Ion | Possible Identity |
| [M]⁺ | Molecular Ion |
| [M - C₃H₅]⁺ | Loss of allyl radical |
| [M - C₄H₉O]⁺ | Loss of butoxy radical |
| [M - C₄H₈]⁺ | Loss of butene |
Advanced Spectroscopic Techniques for Conformational and Isomeric Characterization
While the fundamental spectroscopic techniques establish the constitution of this compound, advanced methods can provide deeper insights into its three-dimensional structure and dynamic behavior.
Conformational Analysis
The flexibility of the n-butoxy chain and the propene group allows for multiple conformations. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy in NMR can be used to determine the spatial proximity of protons, providing information about the preferred conformations of the molecule in solution. Computational methods, often used in conjunction with experimental data, can model the potential energy surface to identify stable conformers.
Isomeric Characterization
Spectroscopic techniques are crucial for distinguishing between structural isomers. For example, if there were any ambiguity about the position of the substituents on the phenyl ring, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) would be definitive. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assignment of the substitution pattern on the aromatic ring. These advanced NMR experiments are essential for confirming that the butoxy group is at position 2 and the fluorine atom is at position 5 relative to the propene substituent.
Computational and Theoretical Chemistry Studies of 3 2 N Butoxy 5 Fluorophenyl 1 Propene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization (e.g., DFT, HF)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, yielding information about the molecule's geometry and electronic distribution. northwestern.edumit.edu
Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant. chemrxiv.org While foundational, it neglects electron correlation, which can affect the accuracy of the results. nih.gov Nevertheless, HF can be a reliable starting point for understanding molecular structure. nih.gov
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. etsu.edu It calculates the total energy of a system based on its electron density, incorporating electron correlation effects through various exchange-correlation functionals (e.g., B3LYP, PBE). ntnu.noasianpubs.org For molecules of the size of 3-(2-n-Butoxy-5-fluorophenyl)-1-propene, DFT methods, particularly with hybrid functionals like B3LYP, coupled with appropriate basis sets (e.g., 6-311++G(d,p)), are expected to provide reliable predictions of its geometric and electronic properties. asianpubs.orgnih.gov
Geometry optimization using these methods involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the molecule's most stable conformation. ntnu.no This process yields crucial data such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not publicly available, theoretical calculations can provide highly accurate predictions.
Interactive Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These values are illustrative, based on typical parameters from DFT calculations on similar substituted aromatic compounds.
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length | C(ar)-F | ~1.35 Å |
| C(ar)-O | ~1.37 Å | |
| O-C(butyl) | ~1.43 Å | |
| C=C (propene) | ~1.34 Å | |
| Bond Angle | C(ar)-O-C(butyl) | ~118° |
| F-C(ar)-C(ar) | ~119° | |
| C(ar)-C(ar)-C(propene) | ~121° | |
| Dihedral Angle | C(ar)-O-C(butyl)-C(butyl) | Varies with conformation |
Electronic structure analysis also provides insights into the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the propene double bond, while the LUMO would likely be distributed over the aromatic system.
Analysis of Electrostatic Potential Surface and Investigation of Halogen Bonding Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).
For this compound, the MEP surface would highlight several key features:
Negative Potential: The most negative potential (red) is expected around the oxygen atom of the butoxy group and the fluorine atom, due to their high electronegativity. The π-system of the aromatic ring and the propene group would also exhibit negative potential.
Positive Potential: Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those of the butoxy chain.
Interactive Table 2: Predicted MEP Surface Features and Interaction Sites
| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |
| Fluorine Atom | Strongly Negative | Hydrogen Bond Acceptor |
| Ether Oxygen Atom | Strongly Negative | Hydrogen Bond Acceptor, Lewis Base |
| Aromatic Ring (π-face) | Negative | π-π Stacking, Cation-π Interaction |
| Propene Group (π-bond) | Negative | Electrophilic Attack |
| Aromatic & Alkyl H-Atoms | Positive | Nucleophilic Attack, Hydrogen Bond Donor |
| C-F σ-hole (minor) | Slightly Positive (anisotropic) | Weak Halogen Bonding (as acceptor) |
Prediction of Spectroscopic Parameters and Vibrational Frequencies through Computational Models
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. uncw.edufrontiersin.org DFT calculations are particularly effective for predicting vibrational (Infrared and Raman) spectra. etsu.eduresearchgate.net
By calculating the second derivatives of the energy with respect to atomic displacements, a molecule's harmonic vibrational frequencies can be determined. nih.govyoutube.com These theoretical frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other approximations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. bohrium.com The analysis of the predicted vibrational modes allows for the assignment of specific absorption bands in an experimental IR or Raman spectrum to the corresponding functional group vibrations. youtube.com
For this compound, key vibrational modes would include:
C-H stretches: Aromatic and aliphatic C-H stretching vibrations.
C=C stretch: The characteristic stretching of the propene double bond.
Aromatic C=C stretches: Vibrations within the phenyl ring.
C-F stretch: A strong absorption band characteristic of the carbon-fluorine bond.
C-O-C stretch: The asymmetric and symmetric stretching of the ether linkage.
CH₂/CH₃ bends: Bending and wagging modes of the butoxy chain.
Interactive Table 3: Predicted Key Vibrational Frequencies (Illustrative, Scaled) Note: These are representative frequencies based on DFT calculations for similar structures. The exact position can vary based on the computational method and basis set.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2980 - 2850 | Strong |
| C=C Stretch (Alkene) | Propene | ~1645 | Medium |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | Medium-Strong |
| C-F Stretch | Ar-F | ~1250 | Strong |
| C-O-C Asymmetric Stretch | Ether | ~1120 | Strong |
Conformational Analysis and Energy Landscape Mapping
The presence of the flexible n-butoxy and 1-propene side chains means that this compound can exist in multiple conformations, or rotamers. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. researchgate.net
Mapping the potential energy landscape (PEL) is crucial for understanding the molecule's flexibility and the relative populations of its conformers. nih.govacs.org This is typically done by systematically rotating the dihedral angles of the flexible side chains and calculating the energy of each resulting structure. The minima on this energy surface correspond to stable conformers, while the saddle points between them represent the energy barriers for interconversion. elifesciences.org
Interactive Table 4: Hypothetical Conformational Analysis Summary
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| 1 (Global Minimum) | Propene (planar), Butoxy (extended) | 0.00 | High |
| 2 | Propene (non-planar), Butoxy (extended) | +0.8 | Medium |
| 3 | Propene (planar), Butoxy (gauche) | +1.2 | Medium-Low |
| 4 | Propene (non-planar), Butoxy (gauche) | +2.0 | Low |
Molecular Dynamics Simulations for Probing Dynamic Behavior and Stability
An MD simulation of this compound, typically placed in a simulation box with a solvent like water or an organic solvent, would reveal:
Conformational Dynamics: How the molecule transitions between its various conformations and the timescales of these changes. nih.gov
Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar fluorine and oxygen atoms and the nonpolar hydrocarbon parts. This can be analyzed using radial distribution functions (RDFs). researchgate.net
Intermolecular Interactions: MD can capture transient interactions like hydrogen bonds with solvent molecules or aggregation behavior with other solute molecules through π-π stacking. nih.govstrath.ac.uk
These simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a realistic chemical environment, such as in solution or at an interface.
Interactive Table 5: Goals and Expected Outcomes of MD Simulations
| Simulation Goal | Key Parameter to Analyze | Expected Outcome/Insight |
| Assess Structural Stability | Root-Mean-Square Deviation (RMSD) | Low, stable RMSD indicates a rigid core structure. Fluctuations highlight flexible regions (side chains). |
| Analyze Conformational Sampling | Dihedral Angle Distributions | Identification of the most populated conformational states in a specific environment. |
| Characterize Solvation Shell | Radial Distribution Function (RDF) | Shows the probability of finding solvent molecules at a certain distance from specific atoms (e.g., F, O). |
| Quantify Hydrogen Bonding | H-bond analysis over time | Determines the average number and lifetime of hydrogen bonds between the molecule and protic solvents. |
| Investigate Aggregation | Center-of-Mass (COM) distance | Reveals tendencies for self-assembly or π-stacking in concentrated solutions. strath.ac.uk |
Chemical Reactivity and Transformation Pathways of 3 2 N Butoxy 5 Fluorophenyl 1 Propene
Reactivity of the Terminal Alkene Moiety (e.g., Addition Reactions, Polymerization)
The terminal propene group is an electron-rich site, making it susceptible to electrophilic addition and polymerization reactions. pressbooks.pub The π-bond of the alkene is weaker than a σ-bond, rendering it the most common site of reactivity under many conditions. msu.edulibretexts.org
Addition Reactions
The double bond readily undergoes addition reactions where two or more reactants combine to form a single, more saturated product. nagwa.com Common addition reactions for an alkene of this type include hydrogenation, halogenation, hydrohalogenation, and hydration.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel, converting the allyl group to a propyl group. msu.edu
Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) follows Markovnikov's rule. pressbooks.pub The hydrogen atom adds to the terminal carbon of the double bond (the one with more hydrogen atoms), and the halide atom adds to the internal carbon, forming a secondary alkyl halide. This regioselectivity is driven by the formation of the more stable secondary carbocation intermediate at the benzylic-allylic position. pressbooks.pub
Hydration: In the presence of a strong acid catalyst, water can add across the double bond, also following Markovnikov's rule, to produce a secondary alcohol.
Interactive Data Table: Common Addition Reactions of the Alkene Moiety
| Reaction Type | Reagent(s) | Product Structure | Key Feature |
| Hydrogenation | H₂, Pd/C | 1-(2-n-Butoxy-5-fluorophenyl)propane | Saturation of the double bond. |
| Bromination | Br₂ | 1-(2-n-Butoxy-5-fluorophenyl)-1,2-dibromopropane | Anti-addition of two bromine atoms. |
| Hydrobromination | HBr | 1-(2-n-Butoxy-5-fluorophenyl)-2-bromopropane | Markovnikov regioselectivity. masterorganicchemistry.com |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 1-(2-n-Butoxy-5-fluorophenyl)propan-2-ol | Markovnikov addition of water. |
Polymerization
The allyl functionality allows this compound to act as a monomer in polymerization reactions. Allyl-terminated polymers are a unique class that can be functionalized through various chemical reactions. nih.gov The polymerization of allylbenzenes can be challenging but can be achieved using specific catalysts, such as phosphine-sulfonate Pd(II) systems, which enable coordination-insertion copolymerizations with other monomers like ethylene. rsc.org Such processes can create functional polymers with tailored properties. rsc.orgresearchgate.netacs.org
Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Fluorophenyl Ring
The reactivity of the phenyl ring is governed by the electronic effects of its substituents: the activating ortho, para-directing n-butoxy group and the deactivating ortho, para-directing fluoro group.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome is determined by the combined directing effects of the existing substituents.
Regioselectivity: The potential sites for electrophilic attack are the carbons ortho and para to the substituents.
Position 4 is para to the -F and meta to the -O-Bu.
Position 6 is ortho to both the -O-Bu and the allyl group.
Position 3 is ortho to the -F and meta to the -O-Bu. The powerful activating effect of the n-butoxy group strongly directs incoming electrophiles to its ortho (position 6) and para (position 3) positions. However, position 3 is already substituted with the allyl group. Therefore, electrophilic substitution is most likely to occur at position 6, which is ortho to the activating butoxy group and meta to the deactivating fluoro group. Steric hindrance from the adjacent bulky butoxy and allyl groups could influence the reaction rate at this position. youtube.com
Nucleophilic Aromatic Substitution (NAS)
NAS typically requires a strong electron-withdrawing group on the ring and a good leaving group. masterorganicchemistry.comyoutube.com
Reactivity: The fluorine atom can serve as a leaving group in NAS reactions. While the electron-donating butoxy group generally disfavors NAS by increasing electron density on the ring, the reaction is still possible under specific conditions. researchgate.net The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), which is stabilized by electron-withdrawing groups. masterorganicchemistry.com
Catalysis: Modern methods, such as organic photoredox catalysis, can enable the nucleophilic substitution of unactivated fluoroarenes by generating cation radicals, which significantly accelerates the reaction. nih.gov This would allow for the displacement of the fluoride (B91410) with various nucleophiles like azoles, amines, or carboxylic acids under mild conditions. nih.gov
Chemical Transformations of the n-Butoxy Ether Linkage (e.g., Cleavage, Derivatization)
Ethers are generally unreactive but can be cleaved under specific, often harsh, conditions. youtube.com
Cleavage
The C-O bond of the aryl ether can be broken using strong reagents.
Acidic Cleavage: The most common method for cleaving aryl alkyl ethers is treatment with strong acids, particularly hydrogen bromide (HBr) or hydrogen iodide (HI), at high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl carbon, yielding a phenol (B47542) (2-allyl-4-fluorophenol) and n-butyl halide.
Enzymatic Cleavage: Certain enzymes, such as fungal peroxygenases, are capable of cleaving ether linkages. nih.gov These biocatalytic methods offer a greener alternative to harsh chemical reagents and operate under mild conditions. For example, the peroxygenase from Agrocybe aegerita has been shown to cleave a variety of environmentally significant ethers. nih.gov
Derivatization
While the ether linkage itself is robust, derivatization can be achieved, often involving Lewis acids or specialized reagents. nih.govwho.int However, given the other reactive functional groups in the molecule (alkene, aromatic ring), selective derivatization of the ether would require careful choice of reaction conditions and potentially the use of protecting groups for the more reactive sites.
Radical Reactions and Photochemical Transformations of the Compound
The presence of an allylic system and an aromatic ring provides pathways for radical and photochemical reactions.
Radical Reactions
The C-H bonds at the allylic position (the CH₂ group adjacent to the double bond) are significantly weaker than typical sp³ C-H bonds. wikipedia.org This makes them susceptible to radical abstraction.
Allylic Radical Formation: Reaction with a radical initiator (e.g., from NBS, N-bromosuccinimide) can abstract a hydrogen atom from the allylic position. This generates a resonance-stabilized allyl radical, where the unpaired electron is delocalized between the first and third carbons of the propene chain. fiveable.meopenochem.orglibretexts.org
Allylic Substitution: The stable allyl radical can then react with other species. numberanalytics.com For example, allylic bromination with NBS and a light or radical source would lead to the formation of 1-(2-n-Butoxy-5-fluorophenyl)-3-bromoprop-1-ene. Due to the delocalized nature of the radical, a mixture of products could potentially form if the radical intermediate is unsymmetrical. libretexts.org
Photochemical Transformations
Upon absorption of light energy, the molecule can undergo various transformations. taylorfrancis.com
Isomerization: Irradiation can sometimes lead to the isomerization of the double bond from the terminal position to an internal position, forming the more thermodynamically stable propenylbenzene isomer. rsc.org
Cyclization: Photochemical reactions can induce intramolecular cyclizations, especially in related divinyl or styryl systems, leading to the formation of strained ring systems. iupac.org
Radical Generation: UV irradiation in the presence of photosensitizers can lead to the generation of radicals. For instance, photoredox catalysis can generate aryl radicals from aryl halides, which can then undergo further reactions. nih.gov The photochemical reaction of substituted benzenes with amines has also been studied, indicating potential for photo-induced substitution or addition reactions. rsc.org
Oxidation and Reduction Pathways of the Chemical Compound
The alkene and the aromatic ring are both subject to oxidation and reduction, with the alkene being the more reactive site under mild conditions.
Oxidation
The oxidation of the allylbenzene (B44316) moiety can yield a variety of products depending on the oxidant and reaction conditions. acs.org
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond, yielding a benzaldehyde (B42025) derivative (2-n-butoxy-5-fluorobenzaldehyde) and formaldehyde. This is analogous to the ozonolysis of other allylbenzene derivatives. mdpi.com A mixture of potassium permanganate (B83412) and copper sulfate (B86663) can also achieve this transformation. nih.gov
Epoxidation: Peroxy acids (e.g., m-CPBA) will oxidize the alkene to form an epoxide, 2-((2-n-butoxy-5-fluorobenzyl)oxirane).
Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) will convert the alkene to a vicinal diol, 1-(2-n-Butoxy-5-fluorophenyl)propane-1,2-diol.
Wacker-Tsuji Oxidation: Under photocatalytic conditions with a palladium catalyst, allylbenzenes can be oxidized to the corresponding methyl ketone (phenylacetone derivative). researchgate.net
Allylic Oxidation: The allylic C-H bonds are also susceptible to oxidation, which can convert the alkene into an allylic alcohol or an α,β-unsaturated aldehyde, such as cinnamaldehyde (B126680) derivatives. wikipedia.orgacs.orgacs.org
Reduction
Reduction reactions primarily target the carbon-carbon double bond.
Catalytic Hydrogenation: As mentioned in section 5.1, the most common reduction method is catalytic hydrogenation (e.g., H₂ with Pd/C), which selectively reduces the alkene to an alkane without affecting the aromatic ring or the ether linkage. sciencemadness.org This yields 1-(2-n-Butoxy-5-fluorophenyl)propane.
Reduction of Carbonyls: If the compound is first oxidized to a carbonyl compound (e.g., an aldehyde or ketone), the carbonyl group can then be reduced to an alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in
Structure Activity Relationship Sar Studies for Biological Interactions in Vitro Mechanistic Focus
Rational Design and Synthesis of 3-(2-n-Butoxy-5-fluorophenyl)-1-propene Analogues for In Vitro Biological Investigations
The rational design of analogues of this compound is a strategic process aimed at enhancing specific biological activities or elucidating the mechanism of action. This often involves the synthesis of a series of related compounds where systematic structural modifications are made. These modifications can include altering substituent groups on the phenyl ring, changing the length or saturation of the alkyl chain, and introducing different functional groups.
For instance, the synthesis of various analogues can be achieved through multi-step reaction sequences. A common approach involves the Barton-Zard reaction to create fluorinated pyrrole (B145914) intermediates, which can then be further modified. mdpi.com Another synthetic strategy might involve the aldol (B89426) condensation of a substituted benzaldehyde (B42025) with an appropriate ketone, followed by further functional group manipulations to yield the desired propene derivatives. nih.gov The goal of these synthetic efforts is to produce a library of compounds for subsequent in vitro screening to identify key structural features that govern their biological effects. mdpi.commdpi.com
In Vitro Modulation of Neurotransmitter Transporters
The interaction of this compound analogues with neurotransmitter transporters is a significant area of investigation. These transporters, such as the serotonin (B10506) transporter (SERT) and the vesicular monoamine transporter (VMAT), play crucial roles in regulating neurotransmitter levels in the synapse and within vesicles.
The systematic modification of the this compound scaffold can have a profound impact on its activity at neurotransmitter transporters. For example, altering the position and nature of substituents on the phenyl ring can significantly affect binding affinity and whether the compound acts as an inhibitor or an enhancer of transporter function. Similarly, modifications to the propene side chain, such as changes in length, rigidity, or the introduction of polar groups, can influence how the ligand fits into the transporter's binding site and its subsequent effect on transporter conformational changes and substrate transport. The goal of these studies is to build a comprehensive SAR profile that correlates specific structural features with desired in vitro activity at SERT and bVMAT.
In Vitro Cytotoxic Activity and Associated Cellular Mechanisms
Beyond their effects on neurotransmitter transporters, certain analogues of this compound have been investigated for their potential cytotoxic activity against various cancer cell lines.
The antiproliferative activity of novel compounds is often assessed using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.govnih.govmdpi.comdovepress.comfarmaciajournal.comtjpr.org This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Studies have shown that various structurally related compounds can exhibit significant antiproliferative effects against a range of human cancer cell lines, including those derived from breast, colon, and liver cancers. nih.govnih.govnih.govnih.gov For example, some hemi-synthetic analogs of 1′S-1′-acetoxychavicol acetate (B1210297) demonstrated growth inhibition of MDA-MB-231 breast cancer cells. dovepress.com Similarly, certain 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have shown selective cytotoxic effects in the MCF-7 breast cancer cell line. nih.gov The IC50 value, which represents the concentration of a compound that inhibits cell growth by 50%, is a key parameter determined in these studies. nih.govdovepress.comfarmaciajournal.comnih.govmdpi.com
Table 1: Representative Antiproliferative Activity of Related Compounds in Various Cell Lines This table is illustrative and based on general findings for structurally related compounds, not specifically for this compound.
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1'S-1'-acetoxychavicol acetate analog | MDA-MB-231 | <30.0 | dovepress.com |
| 16E-arylidene-5α,6α-epoxyepiandrosterone derivative | MCF-7 | 3.47 | nih.gov |
| N-phenyl triazinone derivative | HepG2 | 1.38 | nih.gov |
| Brominated acetophenone (B1666503) derivative | A549 | 11.80 ± 0.89 | farmaciajournal.com |
The cytotoxic effects of these compounds are often linked to their interaction with specific molecular targets within the cell. One such family of enzymes is the cytochrome P450 (CYP) superfamily, which is involved in the metabolism of a wide range of endogenous and exogenous compounds. While direct evidence for the interaction of this compound with CYP2A6 is not detailed in the search results, it is plausible that this compound, like many other xenobiotics, is a substrate for one or more CYP enzymes. Inhibition or induction of these enzymes can have significant consequences for drug metabolism and cellular homeostasis.
Other potential molecular targets for cytotoxic analogues could include proteins involved in cell cycle regulation and apoptosis. For instance, some compounds have been shown to induce apoptosis through the upregulation of p53 and Bax, and the downregulation of Bcl-2. dovepress.comnih.gov Furthermore, inhibition of enzymes like PARP-1 has been identified as a mechanism of action for some anticancer agents. researchgate.net The identification of these molecular targets is crucial for understanding the mechanistic basis of the observed cytotoxic activity and for the rational design of more potent and selective anticancer agents.
Exploration of Other In Vitro Biological Activities and Corresponding Mechanistic Pathways (e.g., Antimicrobial, Antioxidant, Anti-inflammatory)
Scientific literature available in the public domain does not currently contain specific in vitro studies on the antimicrobial, antioxidant, or anti-inflammatory activities of the chemical compound this compound. While research into the biological activities of structurally related fluorinated phenylpropanoids and other aromatic compounds is an active area of investigation, specific data for this particular molecule is not present in the reviewed scientific papers. Studies on analogous compounds often explore their potential to interact with various biological targets, but these findings cannot be directly extrapolated to this compound.
Application of Computational Approaches in SAR: Molecular Docking and Ligand-Protein Interaction Analysis
A review of the current scientific literature indicates a lack of published molecular docking or ligand-protein interaction analysis studies specifically focused on this compound. Computational methods such as molecular docking are frequently employed to predict the binding affinity and interaction patterns of novel compounds with protein targets, providing valuable insights into their potential biological activities. However, no such computational studies for this compound have been reported in the available scientific literature.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Mechanistic Understanding of 3-(2-n-Butoxy-5-fluorophenyl)-1-propene
Currently, there is a notable absence of published research specifically detailing the biological activities or the precise mechanism of action of this compound. Its existence is primarily documented in chemical supplier catalogs, which confirm its structure and basic physicochemical properties.
However, based on established principles of organic synthesis, a plausible synthetic route can be proposed. The structure of this compound, a substituted styrene (B11656), lends itself to common olefination reactions. A likely method for its preparation would involve the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com This well-established reaction would utilize the commercially available starting material, 2-Butoxy-5-fluorobenzaldehyde chemscene.combldpharm.com, and a suitable phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a base.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent another viable synthetic strategy. acs.orgtandfonline.comwikipedia.orglibretexts.orgyoutube.com This would involve the coupling of an aryl halide or triflate derivative of the 2-n-butoxy-5-fluorophenyl moiety with a vinylboronic acid or its ester.
Identification of Remaining Knowledge Gaps and Emerging Research Avenues
The primary and most significant knowledge gap is the complete lack of data on the biological effects of this compound. The presence of a fluorine atom and a butoxy group on the phenyl ring suggests that the compound could possess interesting pharmacological properties, as these features are common in many biologically active molecules. For instance, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Emerging research avenues should, therefore, focus on a systematic biological screening of this compound. Initial studies could investigate its potential cytotoxic effects against various cancer cell lines, drawing parallels from research on other fluorinated and butoxy-substituted aromatic compounds that have shown such activities. Furthermore, its structural similarity to certain classes of ion channel modulators and receptor ligands warrants investigation into its activity at various neurological and cardiovascular targets.
Potential for the Development of Novel Chemical Probes and Research Tools Based on the Compound Scaffold
The scaffold of this compound holds potential for the development of novel chemical probes. The terminal propene group is amenable to a variety of chemical modifications, allowing for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels. This would enable the use of its derivatives in studies aimed at identifying potential biological targets and elucidating mechanisms of action.
Moreover, the fluorine atom can serve as a useful probe for nuclear magnetic resonance (NMR) spectroscopy studies. ¹⁹F NMR is a powerful tool for studying drug-protein interactions and conformational changes in biological macromolecules, offering a background-free signal.
Outlook on Advanced Methodologies for Future Synthetic and Biological Evaluation Studies
Future synthetic efforts could focus on the development of more efficient and stereoselective methods for the synthesis of this compound and its analogs. This could involve exploring greener synthetic routes, such as one-pot aqueous Wittig reactions, to minimize environmental impact. sciepub.com The development of methods to control the geometry of the double bond could also be crucial if stereoisomerism is found to be a determinant of biological activity.
For biological evaluation, high-throughput screening (HTS) methodologies would be invaluable for rapidly assessing the compound's activity against a wide range of biological targets. Should any promising activity be identified, more advanced techniques such as chemoproteomics could be employed to identify its cellular binding partners. Additionally, computational docking studies could be used to predict potential interactions with protein targets and guide the rational design of more potent and selective analogs.
Q & A
Q. What are the optimal synthetic routes for 3-(2-n-Butoxy-5-fluorophenyl)-1-propene, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to introduce the butoxy and fluorine groups. For example, substituting a hydroxyl group on the phenyl ring with n-butoxy using a base like K₂CO₃ in DMF under reflux (60–80°C) can achieve substitution. Fluorination at the 5-position may require electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile. Optimizing stoichiometry (e.g., 1.2 equivalents of fluorinating agent) and reaction time (12–24 hours) improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for purity assessment. Confirm structural integrity via ¹H/¹³C NMR: the propenyl group shows characteristic doublets at δ 5.2–5.8 ppm (vinyl protons), while the fluorine atom induces splitting in adjacent aromatic protons (δ 7.1–7.4 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion (e.g., C₁₃H₁₅FO: [M+H]⁺ = 207.1124). Cross-reference with IR spectroscopy for functional groups (C-F stretch ~1250 cm⁻¹) .
Q. What solvents and storage conditions are recommended for stabilizing this compound?
Methodological Answer: Store in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at –20°C to prevent hydrolysis of the butoxy group. Avoid prolonged exposure to light, as the propenyl moiety may undergo [2+2] photodimerization. Stability tests under nitrogen atmosphere show <5% degradation over 6 months .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the propenyl group in cross-coupling reactions?
Methodological Answer: The fluorine atom at the 5-position increases electrophilicity of the adjacent propenyl group, enhancing its reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids (1.5 equivalents) in THF/H₂O (3:1) at 60°C. Monitor reaction progress via TLC; the fluorine’s inductive effect accelerates oxidative addition, reducing reaction time to 4–6 hours. Compare coupling efficiency with non-fluorinated analogs to isolate electronic effects .
Q. What computational methods are suitable for predicting the compound’s photophysical properties?
Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) can model UV-Vis absorption spectra. The fluorine atom lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to methoxy-substituted analogs, red-shifting absorption maxima. Solvent effects (PCM model) improve agreement with experimental λmax (~290 nm in ethanol). TD-DFT simulations validate excited-state transitions .
Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer: Discrepancies often arise from assay conditions. For cytotoxicity studies, standardize cell lines (e.g., HepG2 vs. HEK293), exposure time (24–72 hours), and solvent controls (DMSO <0.1%). Use dose-response curves (IC₅₀ values) with triplicate measurements. Meta-analysis of literature data (e.g., PubChem) identifies outliers due to impurities or metabolic interference .
Q. What strategies mitigate steric hindrance during functionalization of the butoxy group?
Methodological Answer: Replace the n-butoxy group with a bulkier tert-butoxy analog to study steric effects. Alternatively, employ microwave-assisted synthesis (100°C, 30 minutes) to overcome kinetic barriers. Kinetic studies using in situ IR spectroscopy reveal that steric hindrance delays reaction onset by 15–20 minutes. Optimize catalysts (e.g., bulky phosphine ligands) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
